molecular formula C7H6Cl2N2S B098561 1-(3,4-Dichlorophenyl)-2-thiourea CAS No. 19250-09-0

1-(3,4-Dichlorophenyl)-2-thiourea

Cat. No. B098561
Key on ui cas rn: 19250-09-0
M. Wt: 221.11 g/mol
InChI Key: CCNCITSJXCSXJY-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-(3,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid (275 mg) was prepared according to General Procedure B using (3,4-dichloro-phenyl)-thiourea (220 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH2:12])=[S:11])[CH:5]=[CH:6][C:7]=1[Cl:8].Br[CH2:14][C:15](=O)[C:16]([OH:18])=[O:17]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[S:11][CH:14]=[C:15]([C:16]([OH:18])=[O:17])[N:12]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(=S)N
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC(C(=O)O)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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